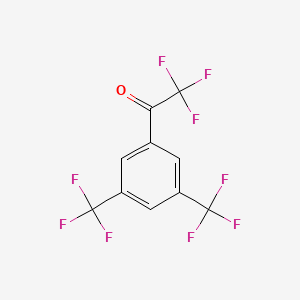

1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

Description

1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone (CAS No. 130336-17-3) is a fluorinated aromatic ketone with the molecular formula C₁₀H₃F₉O and a molecular weight of 310.12 g/mol . It is commercially available in research-grade quantities (e.g., 1g for €47.00) and is characterized by high fluorine content, which enhances its electron-withdrawing properties and stability . The compound is typically stored at room temperature and is utilized in specialized synthetic applications, including agrochemical and pharmaceutical intermediates, though specific biological activity data remain understudied .

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F9O/c11-8(12,13)5-1-4(7(20)10(17,18)19)2-6(3-5)9(14,15)16/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSJGWJKJSLIEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and solvents can further enhance the yield and reduce the production cost .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

Reduction: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

- Drug Development : The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs. For instance, compounds containing this group have shown increased potency in inhibiting cancer cell growth compared to their non-fluorinated counterparts. Research indicates that the addition of the trifluoromethyl moiety can enhance the interaction with biological targets, leading to improved therapeutic efficacy .

- Anticancer Agents : Studies have demonstrated that derivatives of 1-(3,5-bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone exhibit significant activity against various cancer cell lines. For example, modifications to the structure have resulted in compounds that are effective against breast cancer cells and other solid tumors . The trifluoromethyl group's ability to stabilize interactions with estrogen receptors has been particularly noted in enhancing the efficacy of these agents.

- Antimicrobial Activity : Compounds derived from 1-(3,5-bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone have shown promising results against both Gram-positive and Gram-negative bacteria. This antimicrobial potential makes it a candidate for developing new antibiotics or antifungal agents .

Agrochemical Applications

- Pesticides and Herbicides : The unique properties of trifluoromethylated compounds make them suitable for use in agrochemicals. These compounds can enhance the effectiveness of herbicides by improving their absorption and retention in plant systems . Research into the synthesis of trifluoromethylated herbicides has indicated increased efficacy against resistant weed species.

Materials Science

- Fluorinated Polymers : The incorporation of 1-(3,5-bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone into polymer matrices can improve thermal stability and chemical resistance. Such materials are valuable in applications requiring durability under harsh conditions .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is primarily influenced by its trifluoromethyl groups, which enhance its electron-withdrawing capability. This property makes the compound highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or reactivity in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents (e.g., Cl vs. CF₃), fluorine positioning, and functional groups. Key distinctions in physicochemical properties, reactivity, and applications are highlighted.

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 130336-16-2)

- Molecular Weight : 243.01 g/mol (vs. 310.12 g/mol for the target compound) .

- Substituents : Replaces two CF₃ groups with Cl atoms, reducing molecular weight and fluorine content.

- Safety : Classified with hazard code 36/37/38 (irritant) and requires precautions like P261 (avoid inhalation) and P273 (avoid release to environment) .

- Applications : Intermediate in pesticide synthesis, though less thermally stable than its CF₃-substituted counterpart .

1-(3,5-Bis(trifluoromethyl)phenyl)ethanone (CAS 30071-93-3)

- Molecular Weight : 256.14 g/mol (lacks the trifluoroethyl group present in the target compound) .

- Synthesis : Prepared via Friedel-Crafts acylation with 63% yield, compared to the target compound’s 98% yield using HMDS/n-BuLi-mediated trifluoromethylation .

- Reactivity : Exhibits lower electrophilicity at the carbonyl group due to fewer electron-withdrawing trifluoromethyl groups .

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (CAS 1190865-44-1)

- Substituents : Combines Cl and F substituents, creating a mixed halogenated profile.

- Similarity : Structural similarity score of 0.78 compared to the target compound, with reduced steric bulk but comparable reactivity in nucleophilic acyl substitutions .

Structural and Functional Analysis

Electron-Withdrawing Effects

- The CF₃ groups in the target compound induce strong electron withdrawal, stabilizing the ketone moiety and enhancing resistance to nucleophilic attack compared to Cl-substituted analogs .

- Trifluoroethanone vs. Ethanone: The trifluoroethyl group in the target compound increases polarity and boiling point relative to 1-(3,5-bis(trifluoromethyl)phenyl)ethanone .

Comparative Data Table

Research Implications

The target compound’s superior stability and synthetic efficiency make it a preferred choice for developing fluorinated agrochemicals, where resistance to metabolic degradation is critical . In contrast, dichloro analogs are cost-effective but suffer from lower thermal stability and reactivity . Future studies should explore the biological activity of these compounds to correlate structural features with efficacy.

Biological Activity

1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone, commonly referred to as "compound A," is a fluorinated organic compound with significant biological activity. Its unique trifluoromethyl groups contribute to its chemical properties and potential therapeutic applications. This article explores the biological activity of compound A, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

- Chemical Formula : CHFO

- Molecular Weight : 310.12 g/mol

- CAS Number : 130336-17-3

The compound features a phenyl ring substituted with two trifluoromethyl groups and a trifluoroethanone moiety, which enhances its lipophilicity and biological interactions.

Compound A exhibits a range of biological activities attributed to its ability to interact with various cellular targets. Research indicates that it may influence:

- Cell Signaling Pathways : The presence of trifluoromethyl groups can enhance the compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : Preliminary studies suggest that compound A may act as an inhibitor of certain enzymes critical for metabolic processes.

Efficacy in Cell Lines

Studies have evaluated the cytotoxic effects of compound A on various cancer cell lines. The results indicate:

- Induction of Apoptosis : Compound A has been shown to induce apoptosis in K562 leukemia cells, demonstrating a dose-dependent response. The half-maximal effective concentration (EC50) was found to be approximately 10 µM.

- Selective Toxicity : Compared to normal peripheral blood mononuclear cells, K562 cells exhibited higher sensitivity to compound A, suggesting potential for selective targeting in cancer therapy .

Study 1: In Vitro Evaluation

In a controlled laboratory setting, researchers assessed the impact of compound A on K562 cells using flow cytometry and MTT assays. The findings revealed:

- Cell Death Mechanisms : At lower concentrations, apoptosis was the primary mechanism of cell death; however, higher concentrations shifted towards necrosis.

- Mitochondrial Dysfunction : Compound A was found to deplete mitochondrial thiol content, indicating potential mitochondrial toxicity as part of its mechanism .

Study 2: Antimicrobial Activity

A separate investigation explored the antimicrobial properties of compound A against various bacterial strains. Results indicated:

- Broad-Spectrum Activity : Compound A demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | EC50/IC50 Values |

|---|---|---|

| Induction of Apoptosis | K562 Cells | ~10 µM |

| Antimicrobial Activity | Broad-spectrum against bacteria | Varies by strain |

| Enzyme Inhibition | Potential inhibition observed | Not specified |

Q & A

Q. What are the common synthetic routes for 1-(3,5-bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation, where 3,5-bis(trifluoromethyl)benzene reacts with trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization is critical due to the electron-withdrawing nature of trifluoromethyl groups, which slow electrophilic substitution. Anhydrous conditions and low temperatures (0–5°C) are recommended to minimize side reactions . Yields can vary (40–70%) depending on stoichiometry and catalyst activity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- ¹⁹F NMR : Distinct signals for CF₃ groups appear between δ -60 to -70 ppm. Splitting patterns differentiate aryl-CF₃ (singlet) and ketone-CF₃ (quartet due to coupling with adjacent carbonyl) .

- IR Spectroscopy : Strong C=O stretching at ~1780 cm⁻¹ and C-F stretches at 1150–1250 cm⁻¹ confirm the ketone and trifluoromethyl groups .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 336 (C₁₀H₅F₉O) with fragmentation peaks at m/z 287 (loss of CF₃) .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

The compound is hygroscopic and light-sensitive. Storage under inert gas (Ar/N₂) at -20°C in amber vials is advised. Degradation products, such as hydrated ketones or carboxylic acids, form if exposed to moisture, altering reactivity in subsequent reactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

The electron-deficient aryl ring (due to two CF₃ groups) facilitates NAS at the para position. Kinetic studies show that fluoride displacement from the ketone’s CF₃ group is unlikely, but the aryl-CF₃ groups activate the ring for attack by strong nucleophiles (e.g., amines, thiols). Density functional theory (DFT) simulations reveal a high-energy transition state for NAS, requiring elevated temperatures (80–120°C) .

Q. How can computational chemistry aid in predicting the compound’s behavior in catalytic systems?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Hartree-Fock, DFT) model interactions with catalysts like palladium complexes. For example, the compound’s steric bulk and electron-withdrawing groups reduce catalytic turnover in cross-coupling reactions, necessitating ligand optimization .

Q. What strategies mitigate challenges in handling this compound as a precursor for fluorinated polymers?

- Purification : Use column chromatography with fluorinated silica gel to avoid ketone hydration.

- Polymerization : Employ high-boiling solvents (e.g., hexafluorobenzene) to prevent thermal decomposition.

- Safety : Handle in fume hoods with nitrile gloves; CF₃ groups release HF upon combustion, requiring specialized scrubbers .

Q. How do conflicting crystallographic and spectroscopic data for derivatives of this compound inform structural analysis?

Discrepancies between X-ray crystallography (showing planar ketone groups) and DFT-optimized geometries (slight pyramidalization) arise from crystal packing forces. Researchers should compare multiple techniques (e.g., XRD, neutron diffraction) and validate with ¹³C NMR chemical shift calculations .

Methodological Considerations

- Controlled Atmosphere Techniques : Schlenk lines or gloveboxes are essential for moisture-sensitive reactions .

- Reaction Monitoring : Use in situ ¹⁹F NMR to track real-time changes in CF₃ environments .

- Hazard Mitigation : Refer to SDS guidelines for PPE (e.g., face shields, fluoropolymer-coated aprons) and emergency protocols for fluoride exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.